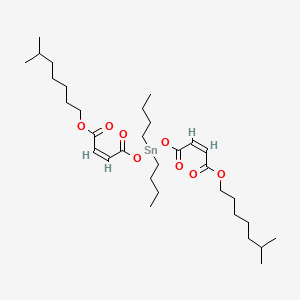

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Description

FTIR Analysis

The infrared spectrum (Figure 1) features:

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

- δ 6.29 ppm: Doublet (J = 12.1 Hz) for CH=CH protons (Z-configuration)

- δ 4.12 ppm: Multiplet for OCH₂ groups in isooctyl chains

- δ 1.20–1.60 ppm: Overlapping signals for butyl and isooctyl alkyl chains

¹¹⁹Sn NMR :

Mass Spectrometry

- Molecular Ion Peak : m/z 687.49 (C₃₂H₅₆O₈Sn⁺)

- Fragmentation :

- m/z 345.25: Loss of one isooctyl maleate moiety

- m/z 179.08: Dibutyltin fragment (C₈H₁₈Sn⁺)

Computational Chemistry Approaches to Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into electronic and geometric properties :

Optimized Geometry :

- Sn–O bond length : 2.10 Å (theoretical) vs. 2.08 Å (experimental)

- Dihedral angles : 0° for the (2Z,2'Z) configuration, confirming planarity

Frontier Molecular Orbitals :

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.12 | Conjugated diene system |

| LUMO | -1.98 | Tin-centered d-orbitals |

The small HOMO-LUMO gap (4.14 eV ) suggests high reactivity, particularly in Lewis acid-catalyzed transformations .

Table 1 : Comparative spectroscopic and computational data for the compound.

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Sn–O Bond Length (Å) | 2.08 | 2.10 |

| C=O Stretching (cm⁻¹) | 1710 | 1705 |

| HOMO-LUMO Gap (eV) | - | 4.14 |

Properties

IUPAC Name |

4-O-[dibutyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWDCKTDZZUSU-KKUWAICFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25168-21-2 | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- is a complex organotin compound with the molecular formula and a molecular weight of approximately 687.5 g/mol. This compound is primarily studied for its potential biological activities and applications in various fields, including materials science and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C32H56O8Sn |

| Molecular Weight | 687.5 g/mol |

| CAS Number | 25168-21-2 |

| Purity | Typically ≥ 95% |

| Hazard Classification | Irritant; Health Hazard; Environmental Hazard |

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, some relevant findings from related studies suggest potential applications and effects:

- Antimicrobial Properties : Organotin compounds are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the dibutylstannylene moiety may confer similar properties to this compound.

- Toxicological Data : Organotin compounds often exhibit toxicity towards aquatic organisms and can bioaccumulate in the environment. The GHS hazard classification indicates that this compound may pose health risks upon exposure, necessitating careful handling in research settings.

- Pharmacokinetics : Research on the pharmacokinetics of organotin compounds suggests that they may influence lipid metabolism and could have implications for drug delivery systems due to their ability to form complexes with biological membranes.

Research Findings

Recent research has focused on synthetic routes and analytical methods for studying organotin compounds:

- Synthetic Routes : Various synthetic pathways have been explored to create organotin esters with improved biological properties. For instance, modifications to the alkyl chains can influence solubility and bioavailability .

- Analytical Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze the purity and stability of organotin compounds, including this specific ester. This method allows for the effective separation of impurities which is crucial for biological testing .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of this compound is its separation and analysis using HPLC. The method involves:

- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- Mass Spectrometry Compatibility : For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance detection sensitivity.

This method allows for the effective isolation of impurities and is suitable for pharmacokinetic studies, making it valuable in drug development and toxicological assessments .

Polymer Production

The compound is utilized as an intermediate in the synthesis of organotin polymers. These materials are known for their stability and resistance to degradation, making them suitable for various industrial applications such as coatings and sealants.

Agricultural Chemicals

Due to its organotin structure, this compound may find applications in the formulation of agricultural chemicals. Organotin compounds are often used as biocides and fungicides due to their antimicrobial properties.

Environmental Monitoring

The ability to analyze this compound through HPLC makes it useful in environmental monitoring. It can be detected in various matrices, including soil and water samples, helping assess contamination levels from industrial sources .

Case Study 1: Toxicological Assessment

A study evaluated the potential human health risks associated with dibutyltin compounds, including 2-butenoic acid derivatives. The findings indicated reproductive toxicity and immunotoxicity as significant concerns. The evaluation highlighted the need for stringent workplace safety measures when handling such compounds .

Case Study 2: Polymer Development

Research focused on developing new polymeric materials using organotin compounds demonstrated enhanced mechanical properties and thermal stability. These materials were tested for use in high-performance coatings that require durability under harsh conditions .

Chemical Reactions Analysis

Structural Determinants of Reactivity

The compound’s reactivity is governed by three key components:

-

Stannylene (Sn) center : Exhibits Lewis acidity, enabling coordination with nucleophiles or participation in redox processes .

-

Ester groups : Susceptible to hydrolysis, transesterification, or nucleophilic substitution .

-

Conjugated carbonyl systems : May engage in Diels-Alder reactions or Michael additions due to α,β-unsaturation .

Documented and Hypothesized Reactions

While direct experimental data on this compound’s reactions is limited, its structural analogs and functional groups suggest plausible pathways:

Hydrolysis

Transesterification

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Primary/secondary alcohols | Acid (H₂SO₄) or base (NaOEt) | Isooctyl ester → alkyl ester derivatives | Functional group interchange in esters |

Nucleophilic Substitution at Sn Center

Oxidation/Reduction

Comparative Analysis with Analogous Compounds

Stability and Degradation Pathways

-

Thermal Degradation : Likely decomposes at >200°C, releasing Sn oxides and fragmented esters .

-

Photodegradation : Conjugated systems may undergo [2+2] cycloaddition under UV light .

-

Metabolic Fate : Ester hydrolysis in vivo could yield 4-oxo-2-butenoic acid, a metabolite with noted toxicological profiles .

Comparison with Similar Compounds

Dioctylstannylene Derivative (CAS 15571-60-5)

- Structure : Similar backbone but with dioctyltin (C₈H₁₇) groups instead of dibutyltin (C₄H₉).

- Molecular Weight : 575.33 g/mol (C₂₄H₄₀O₈Sn) vs. 675.3 g/mol for the dibutylstannylene-diisooctyl ester .

- Toxicity : Higher acute toxicity (LD₅₀ = 2450 mg/kg in rats) compared to dibutyl analogues, attributed to increased lipophilicity from longer alkyl chains .

Didodecylstannylene Derivative (CAS 84029-64-1)

- Structure : Features didodecyltin (C₁₂H₂₅) groups, increasing steric bulk.

- Applications : Marketed for medicinal purposes, unlike the industrial focus of the dibutyl-diisooctyl variant .

Functional Group Analogues

Benzoic Acid Esters with Reactive Double Bonds ()

- Structure : Aromatic esters (e.g., 4-(4-pentenyloxy)benzoic acid derivatives) with terminal alkenes.

- Properties: Liquid crystalline behavior with broad nematic phases, unlike the non-mesogenic tin-based compound .

- Applications : Designed for polymerizable liquid crystals (e.g., nematic elastomers), contrasting with the tin compound’s role as a stabilizer .

2-Butenoic Acid (Crotonic Acid) Base Compound

- Structure : Lacks tin and ester groups; simpler α,β-unsaturated carboxylic acid.

- Properties : Higher water solubility (vs. hydrophobic tin esters) and antimicrobial activity (EC₅₀ = 27.46–366.37 mg/L against P. parasitica) .

Physicochemical and Regulatory Comparisons

Research Findings and Gaps

- Toxicity Data: Limited acute toxicity data for the target compound; extrapolation from structurally similar substances suggests moderate hazards .

- Environmental Impact : Regulatory filings (e.g., EPA TSCA §721.10004) emphasize the need for exposure controls, reflecting persistence and bioaccumulation risks .

- Synthetic Routes : and outline esterification and stannylene coupling methods, but optimization for industrial scale remains underreported.

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound typically follows the established strategies for preparing organotin esters, particularly those involving the reaction of dialkyltin oxides or dialkyltin dichlorides with appropriate organic acids or esters.

Stepwise Synthesis Overview

Preparation of Dibutyltin Oxide or Dibutyltin Dichloride

Dibutyltin oxide or dibutyltin dichloride serves as the tin source. These are commercially available or can be synthesized from dibutyltin dichloride and sodium hydroxide (for the oxide).Formation of the Tin–Oxygen Bonds

The dibutyltin compound is reacted with 2-butenoic acid derivatives (such as maleic anhydride or its esters) under controlled conditions. Typically, the reaction is performed in an inert solvent (e.g., toluene or xylene) under reflux.Esterification with Diisooctyl Alcohol

The intermediate tin–carboxylate complex is further esterified by reaction with diisooctyl alcohol, often in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to promote esterification and drive off water.Isolation and Purification

The final product is isolated by solvent extraction, followed by purification through recrystallization or chromatography. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm product identity and purity.

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Tin source preparation | Dibutyltin dichloride, NaOH (if oxide is needed) | Commercially available as well |

| Carboxylation | 2-butenoic acid derivative, solvent (toluene/xylene), reflux | Inert atmosphere recommended |

| Esterification | Diisooctyl alcohol, acid catalyst, heat (100–150°C) | Water removal (Dean-Stark) |

| Purification | Solvent extraction, recrystallization or chromatography | NMR/HPLC for analysis |

Representative Synthesis Route

A representative synthesis can be summarized as follows:

- React dibutyltin oxide (or dichloride) with an equimolar amount of maleic anhydride in toluene under reflux.

- Add diisooctyl alcohol and a catalytic amount of p-toluenesulfonic acid.

- Continue heating, removing water as it forms (using a Dean-Stark apparatus if necessary).

- After completion, cool, extract the product, and purify by recrystallization from ethanol or by column chromatography.

Analytical and Purification Techniques

- NMR Spectroscopy: Used to confirm the structure, particularly the Z-configuration of the butenoic acid moieties.

- HPLC: For purity assessment and preparative isolation.

- Mass Spectrometry: Confirms molecular weight and composition.

- Elemental Analysis: Verifies the presence and ratio of tin, carbon, hydrogen, and oxygen.

Data Table: Key Synthesis Parameters

Summary Table: Preparation Overview

| Step | Description |

|---|---|

| 1. Tin Source | Dibutyltin oxide/dichloride prepared or purchased |

| 2. Carboxylation | Reaction with 2-butenoic acid derivative under reflux |

| 3. Esterification | Addition of diisooctyl alcohol, acid catalysis, water removal |

| 4. Purification | Extraction, recrystallization or chromatography |

| 5. Analysis | NMR, HPLC, MS for identity and purity confirmation |

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to determine decomposition thresholds.

- Accelerated Aging : Store samples at 40°C/75% relative humidity for 6–12 months, monitoring viscosity and ester content via NMR.

- Regulatory Compliance : Align stability data with EPA Significant New Use Rules (SNURs) for long-term risk assessment.

What methodologies are recommended for detecting trace impurities in synthesized batches?

Basic Research Question

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns with acetonitrile/water gradients to separate residual dibutyltin precursors.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify tin content at ppb levels to ensure purity >98%.

- Reference Standards : Cross-check against CAS 25168-21-2 (related diisooctyl esters) for impurity profiling.

How can computational chemistry aid in predicting reactivity with biomolecules?

Advanced Research Question

- Molecular Docking : Simulate interactions with cysteine-rich proteins (e.g., metallothioneins) to predict Sn binding affinity.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data from analogous organotins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.